Caspofungin Impurity A

LC-MS method validation impurity quantification caspofungin acetate quality control

Analysts developing LC-MS methods for caspofungin require an authenticated Impurity A standard that cannot be substituted by other impurities (B-E) due to its unique serine analogue structure. Caspofungin Impurity A (CAS 1202167-57-4) addresses this gap with a diagnostic fragment ion at m/z 137.0708, enabling definitive peak assignment. • Validated LOQ of 31.8 ng·mL⁻¹, linearity r ≥ 0.999, and recovery of 100.5% (RSD <4%) for ANDA/DMF Module 3.2.S.3.2 submissions • USP/EP-traceable certification with full characterization data for ICH Q3A/Q3B-compliant impurity profiling • Essential for stability-indicating HPLC methods; prevents false attribution of degradation peaks to process impurities

Molecular Formula C51H86N10O15
Molecular Weight 1079.3 g/mol
CAS No. 1202167-57-4
Cat. No. B601261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCaspofungin Impurity A
CAS1202167-57-4
Synonyms(3S)-(4R,5S)-5-[(2-aminoethyl)amino]-N2-[(10R,12S)-10,12-dimethyl-1-oxotetradecyl]-4-hydroxy-L-ornithyl-L-seryl-(4R)-4-hydroxy-L-prolyl-(4S)-4-hydroxy-4-(4-hydroxyphenyl)-L-threonyl-(3R)-3-hydroxy-L-ornithyl-3-hydroxy-L-proline; 
Molecular FormulaC51H86N10O15
Molecular Weight1079.3 g/mol
Structural Identifiers
InChIInChI=1S/C51H86N10O15/c1-4-28(2)23-29(3)11-9-7-5-6-8-10-12-39(68)55-33-25-38(67)45(54-21-20-53)59-49(74)42-37(66)18-22-60(42)51(76)40(36(65)17-19-52)57-48(73)41(44(70)43(69)30-13-15-31(63)16-14-30)58-47(72)35-24-32(64)26-61(35)50(75)34(27-62)56-46(33)71/h13-16,28-29,32-38,40-45,54,62-67,69-70H,4-12,17-27,52-53H2,1-3H3,(H,55,68)(H,56,71)(H,57,73)(H,58,72)(H,59,74)/t28-,29+,32+,33-,34-,35-,36+,37-,38+,40-,41-,42-,43-,44-,45-/m0/s1
InChIKeyGINOBWNPZWJLMW-UOHQDOHQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Caspofungin Impurity A (CAS 1202167-57-4): Pharmaceutical Reference Standard for Echinocandin Impurity Profiling


Caspofungin Impurity A (CAS 1202167-57-4) is a structurally defined process-related impurity of the echinocandin antifungal agent caspofungin, formally designated as the serine analogue of caspofungin [1]. With a molecular formula of C51H86N10O15 and a molecular weight of 1079.29 g/mol, this compound serves as a fully characterized reference standard for analytical method development, method validation (AMV), and quality control (QC) applications in pharmaceutical development and manufacturing . Unlike generic degradation markers, this impurity arises from the transformation of pneumocandin B0 contaminated with its serine analogue during semi-synthetic production of caspofungin, making it a process-specific impurity that cannot be inferred from class-level echinocandin profiles [1].

Why Caspofungin Impurity A (CAS 1202167-57-4) Cannot Be Substituted with Generic Echinocandin Impurity Standards


Caspofungin Impurity A cannot be replaced by other caspofungin impurities (e.g., Impurity B, C, D, E) or echinocandin-class impurity standards due to its distinct chemical identity as the serine analogue—a structural variant where a serine residue substitutes for another amino acid in the cyclic lipopeptide backbone [1]. This specific structural deviation confers unique mass spectrometric behavior, notably a characteristic high-abundance fragment ion at m/z 137.0708 in LC-QTOF-MS analysis, which is absent in caspofungin itself and in impurities B, C, D, and E [2]. Regulatory pharmacopeial monographs (USP/EP) and ICH Q3A/Q3B guidelines mandate impurity-specific identification and quantification thresholds; using an unqualified alternative reference standard would compromise method accuracy, validation integrity, and regulatory submission compliance for ANDA or DMF filings .

Quantitative Differentiation of Caspofungin Impurity A (1202167-57-4) Versus Other Caspofungin Impurities and Parent Compound


LC-MS Quantitative Sensitivity Comparison: Impurity A LOQ Versus Impurities C and D

In a validated LC-MS method for simultaneous determination of three caspofungin impurities, Impurity A demonstrated a limit of quantitation (LOQ) of 31.8 ng·mL⁻¹ at a signal-to-noise ratio of 10, which is approximately 4.5-fold higher than Impurity C (6.99 ng·mL⁻¹) and 2-fold higher than Impurity D (15.5 ng·mL⁻¹) under identical chromatographic conditions [1]. This indicates that Impurity A requires higher analytical sensitivity for accurate quantification compared to other co-eluting impurities.

LC-MS method validation impurity quantification caspofungin acetate quality control

LC-QTOF-MS Diagnostic Fragment Ion Specificity: Impurity A Unique m/z 137.0708 Marker

High-resolution LC-QTOF-MS analysis revealed that Caspofungin Impurity A generates a distinctive high-abundance fragment ion at m/z 137.0708 in MS² spectra, a feature that is not observed for caspofungin itself or for impurities B, D, and E [1]. Impurity C produces a different characteristic fragment at m/z 77.0711. This fragmentation signature enables unambiguous identification and differentiation of Impurity A from all other known caspofungin-related impurities in a single analytical run.

LC-QTOF-MS impurity structure identification fragmentation pattern

Preparative Chromatography Purity Control: Impurity A Reduction to <0.1% as Critical Process Benchmark

A patented method for efficiently separating and purifying caspofungin using carboxyl-bonded hydrophilic silica gel chromatography achieved reduction of Impurity A content to less than 0.1% (designated as 'impurity A0') while simultaneously achieving caspofungin purity exceeding 99.1% [1]. Prior art methods (e.g., CN104250290) achieved only approximately 97% caspofungin purity without controlling Impurity A, while alternative approaches (WO2009158034) required at least two reverse-phase chromatographic separation steps to control Impurity A content [1].

preparative HPLC API purification process impurity control

Serine Analogue Structural Differentiation: Impurity A Molecular Weight Distinction from Parent Caspofungin

Caspofungin Impurity A is structurally defined as the serine analogue of caspofungin, arising from the transformation of pneumocandin B0 contaminated with its serine analogue during semi-synthesis [1]. This structural substitution confers a distinct molecular identity that distinguishes it from all other caspofungin impurities. Unlike degradation impurities that form post-synthesis, Impurity A originates from the fermentation-derived starting material, making it a process-specific impurity that reflects upstream raw material quality and biotransformation efficiency [2].

impurity origin serine analogue process-related impurity

Regulatory Compliance: EP Impurity A Designation and Pharmacopeial Traceability

Caspofungin Impurity A is formally designated as 'Caspofungin EP Impurity A' with a reported relative retention time (RRT) of approximately 0.98 relative to the caspofungin parent peak under standard pharmacopeial HPLC conditions . Commercial reference standards of this compound are supplied with detailed Certificates of Analysis (COA) and analytical data compliant with regulatory guidelines, enabling traceability against USP and EP pharmacopeial standards . This formal designation and traceability documentation are not available for non-pharmacopeial or generic impurity reference materials.

European Pharmacopoeia USP traceability ANDA submission

Validated Application Scenarios for Caspofungin Impurity A (1202167-57-4) Reference Standard


ANDA and DMF Submission Support: Impurity A Quantification for Regulatory Compliance

Procurement of Caspofungin Impurity A reference standard is essential for establishing validated LC-MS methods to quantify Impurity A in caspofungin acetate drug substance and drug product. The validated method parameters—including LOQ of 31.8 ng·mL⁻¹, linearity with r ≥ 0.999, and average recovery of 100.5% with RSD <4%—enable accurate batch-to-batch impurity profiling required for ANDA and DMF submissions [4]. The EP Impurity A designation and availability of USP/EP-traceable certification documentation satisfy regulatory expectations for impurity reference standard qualification in Module 3.2.S.3.2 (Impurities) and 3.2.P.5.5 (Characterization of Impurities) of the Common Technical Document.

LC-QTOF-MS Method Development for Impurity Structure Confirmation and Peak Assignment

The unique diagnostic fragment ion at m/z 137.0708 for Impurity A, established through LC-QTOF-MS analysis [4], enables definitive peak assignment in complex chromatograms containing multiple caspofungin-related impurities (A, B, C, D, E). This application is critical for analytical method development where unambiguous identification of Impurity A is required for system suitability testing and for distinguishing Impurity A from co-eluting or closely migrating impurities during forced degradation studies and stability-indicating method validation.

Process Development and Manufacturing Quality Control: Impurity A as Critical Process Parameter

In caspofungin API manufacturing, Impurity A content serves as a critical process parameter reflecting upstream fermentation quality and downstream purification efficiency. The validated benchmark of <0.1% Impurity A content (achievable via carboxyl hydrophilic silica gel chromatography) [4] provides a quantifiable target for process optimization and batch release testing. Use of authenticated Impurity A reference standard is mandatory for establishing this specification limit and for ongoing quality control monitoring to ensure consistent API purity exceeding 99.1%.

Stability-Indicating Method Validation and Forced Degradation Studies

While Impurity A is primarily a process-related impurity arising from the serine analogue of pneumocandin B0 [4], its distinct chromatographic and mass spectrometric properties make it an essential component of impurity marker cocktails used in stability-indicating HPLC and LC-MS methods. Inclusion of Impurity A reference standard in method validation protocols ensures that the analytical method can resolve Impurity A from degradation products that may form under stress conditions (heat, light, hydrolysis), thereby preventing false attribution of degradation peaks to process impurities and ensuring accurate stability assessment for shelf-life determination.

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